N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl, propyl, and methoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
“N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad spectrum of biological activities . They have been found to interact with various targets, including protein kinases , which play crucial roles in cell cycle regulation and transcription .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines often target protein kinases , they may influence pathways related to cell cycle regulation and transcription .
Result of Action
Compounds that target protein kinases can have a variety of effects, including modulation of cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl, propyl, and methoxyethyl groups can be achieved through various substitution reactions. For instance, the phenyl group can be introduced via a Suzuki coupling reaction, while the propyl and methoxyethyl groups can be added through alkylation reactions using appropriate alkyl halides.
Final Assembly: The final compound is obtained by combining the substituted pyrazolo[1,5-a]pyrimidine intermediate with the amine group under suitable conditions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Compounds with similar core structures but different substituents.
Phenyl-substituted Pyrazoles: Compounds with phenyl groups attached to pyrazole rings.
Methoxyethyl-substituted Amines: Compounds with methoxyethyl groups attached to amine functionalities.
Uniqueness
N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-3-7-15-12-17(19-10-11-23-2)22-18(21-15)16(13-20-22)14-8-5-4-6-9-14/h4-6,8-9,12-13,19H,3,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHCLSXNYIGEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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